1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol hydrochloride
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Overview
Description
1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol hydrochloride is a chemical compound with the molecular formula C11H18ClNO2. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a phenoxy group, and a propanol moiety, making it a versatile molecule for different chemical reactions and applications .
Preparation Methods
The synthesis of 1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol hydrochloride typically involves the reaction of 2,6-dimethylphenol with epichlorohydrin to form an intermediate, which is then reacted with ammonia to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol hydrochloride can be compared with similar compounds such as:
1-Amino-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride: This compound has a similar structure but with different substitution patterns on the phenoxy group, leading to variations in its chemical and biological properties.
1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol: The non-hydrochloride form of the compound, which may have different solubility and reactivity characteristics.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity in various chemical and biological contexts .
Properties
IUPAC Name |
1-amino-3-(2,6-dimethylphenoxy)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-8-4-3-5-9(2)11(8)14-7-10(13)6-12;/h3-5,10,13H,6-7,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCASSCDNBSABH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(CN)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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